molecular formula C21H30O2 B14113062 (3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate

(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate

Cat. No.: B14113062
M. Wt: 314.5 g/mol
InChI Key: PEPMRHLQYPCJPR-XZFNAKAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Acetoxy-5alpha-androsta-2,16-diene typically involves the acetylation of androsta-2,16-dien-17-ol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 17th position.

Industrial Production Methods: In an industrial setting, the production of 17-Acetoxy-5alpha-androsta-2,16-diene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 17-Acetoxy-5alpha-androsta-2,16-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of androsta-2,16-diene, such as ketones, alcohols, and substituted steroids .

Scientific Research Applications

17-Acetoxy-5alpha-androsta-2,16-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Acetoxy-5alpha-androsta-2,16-diene involves its interaction with androgen receptors. As a synthetic derivative of testosterone, it mimics the effects of natural androgens by binding to these receptors and modulating gene expression. This interaction influences various biological processes, including muscle growth, metabolism, and reproductive functions.

Comparison with Similar Compounds

Uniqueness: 17-Acetoxy-5alpha-androsta-2,16-diene is unique due to its specific acetoxy group at the 17th position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceutical compounds .

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

[(10S,13S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1

InChI Key

PEPMRHLQYPCJPR-XZFNAKAKSA-N

Isomeric SMILES

CC(=O)OC1=CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC=CC4)C)C

Canonical SMILES

CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C

Origin of Product

United States

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